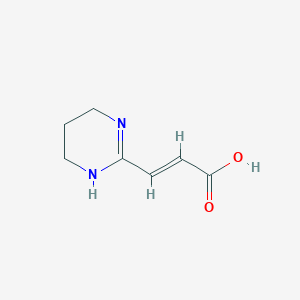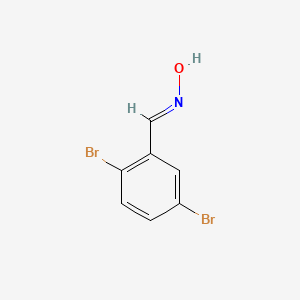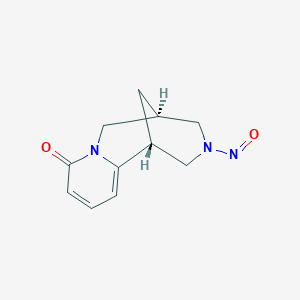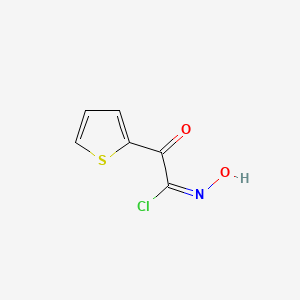
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate is a complex carbohydrate derivative It consists of a glucopyranosyl unit linked to another glucopyranosyl unit, which is further esterified with a tetradecanoic acid (myristic acid) moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranosyl units are protected using suitable protecting groups such as acetyl or benzyl groups.
Glycosylation: The protected glucopyranosyl donor is glycosylated with the acceptor glucopyranosyl unit under acidic conditions to form the disaccharide.
Deprotection: The protecting groups are removed to yield the free disaccharide.
Esterification: The free disaccharide is esterified with tetradecanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases to catalyze the glycosylation step, followed by chemical or enzymatic esterification. This approach can offer higher specificity and yield compared to purely chemical methods.
Analyse Chemischer Reaktionen
Types of Reactions
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the free disaccharide and tetradecanoic acid.
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups formed from oxidation can be reduced back to hydroxyl groups using reducing agents like sodium borohydride.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Hydrolysis: Free disaccharide and tetradecanoic acid.
Oxidation: Carbonyl derivatives of the disaccharide.
Reduction: Regeneration of hydroxyl groups from carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate has several applications in scientific research:
Biochemistry: Used as a substrate to study enzyme kinetics and glycosylation processes.
Pharmaceuticals: Potential use in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Material Science: Utilized in the synthesis of biodegradable polymers and surfactants.
Nutrition: Investigated for its potential as a functional food ingredient with prebiotic properties.
Wirkmechanismus
The mechanism of action of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can act as a substrate or inhibitor, modulating the activity of these enzymes and affecting metabolic pathways. Its amphiphilic nature also allows it to interact with cell membranes, potentially influencing membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cellobiose: A disaccharide consisting of two glucose units linked by a β(1→4) bond.
Lactose: A disaccharide composed of glucose and galactose linked by a β(1→4) bond.
Maltose: A disaccharide consisting of two glucose units linked by an α(1→4) bond.
Uniqueness
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate is unique due to its esterification with tetradecanoic acid, which imparts amphiphilic properties. This structural feature distinguishes it from other disaccharides like cellobiose, lactose, and maltose, which do not have such esterification and therefore lack the same amphiphilic characteristics.
Eigenschaften
CAS-Nummer |
376646-03-6 |
|---|---|
Molekularformel |
C₂₆H₄₈O₁₂ |
Molekulargewicht |
552.65 |
Synonyme |
(2S,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl Tetradecanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)



![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)
